Isoquino[3,4-b]phenanthridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1630-53-1 |
|---|---|
Molecular Formula |
C20H12N2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
isoquinolino[3,4-b]phenanthridine |
InChI |
InChI=1S/C20H12N2/c1-3-7-15-13(5-1)11-21-19-10-18-16-8-4-2-6-14(16)12-22-20(18)9-17(15)19/h1-12H |
InChI Key |
YALRYGNKIHORNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=CC4=C(C=C23)N=CC5=CC=CC=C54 |
Origin of Product |
United States |
Synthetic Methodologies for Isoquino 3,4 B Phenanthridine and Its Skeletal Congeners
Classic Cyclization and Annulation Strategies for Fused Azaheterocycles
Traditional synthetic methods for the construction of fused nitrogen-containing heterocyclic systems like isoquino[3,4-b]phenanthridine have historically relied on cyclization and annulation reactions. These strategies typically involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the polycyclic framework from simpler precursors.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of complex cyclic molecules, including fused azaheterocycles. In the context of this compound synthesis, this approach would typically involve a precursor molecule containing both the prospective isoquinoline (B145761) and phenanthridine (B189435) fragments, which is then induced to cyclize and form the final fused system.
A common strategy involves the intramolecular cyclization of biaryl oximes, which can lead to the formation of a new C–N bond. For instance, the photochemical irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes has been shown to afford phenanthridines. This methodology could be adapted to a more complex substrate that already contains an isoquinoline moiety to construct the fused this compound system.
Another classical approach is the Bischler-Napieralski reaction, which is widely used for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides. This reaction, or its modifications, could be envisioned as a key step in a multi-step synthesis to first construct a substituted isoquinoline that is then further elaborated and cyclized to form the phenanthridine portion of the target molecule.
Multicomponent Coupling Reactions for Phenanthridine and Isoquinoline Ring Systems
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While specific MCRs leading directly to the this compound skeleton are not widely reported, the principles of MCRs can be applied to the synthesis of the constituent isoquinoline and phenanthridine rings, which can then be fused in subsequent steps.
For example, a three-component reaction for the synthesis of isoquinolines involves the condensation of aryl ketones and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the in situ generated oxime and cyclization with an internal alkyne. Similarly, multicomponent tandem reaction/carbocyclization strategies have been employed to yield the benzo[a]phenanthridine core, which is an isomer of the target scaffold. nih.gov This approach involves the initial formation of a 4-aryl-3-arylethynylisoquinoline from 2-bromobenzaldehyde, a primary amine, and a 1,3-diyne, followed by an in-situ ring closure. nih.gov
The development of novel MCRs that could directly assemble the this compound framework from simple, readily available starting materials remains an active area of research.
Strategies for Constructing the Core this compound Framework
The direct construction of the core this compound framework is a challenging synthetic task that often requires a convergent strategy, where pre-functionalized isoquinoline and phenanthridine precursors are coupled and cyclized.
One potential strategy involves the radical cyclization of a suitably substituted styrene (B11656) derivative. For instance, the synthesis of a benzo[c]phenanthridine (B1199836) skeleton has been achieved through the radical cyclization of a styrene intermediate to afford a 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one. A similar approach, starting with a more complex precursor incorporating a phenanthridine moiety, could potentially lead to the this compound core.
Another plausible approach is the use of aza-aromatic polycycle synthesis methodologies. This could involve the copper-catalyzed N-arylation of an amino-substituted isoquinoline with a functionalized phenanthridine derivative, followed by an acid-mediated intramolecular cyclization to forge the final ring. The regioselectivity of such a cyclization would be a critical factor to control.
Transition Metal-Catalyzed Synthetic Routes
Modern synthetic organic chemistry has been revolutionized by the advent of transition metal catalysis. These methods offer powerful and often more efficient and selective alternatives to classical synthetic transformations for the construction of complex molecular architectures like this compound.
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira for isoquinoline derivatives)
Palladium catalysis is a cornerstone of modern organic synthesis, with cross-coupling reactions such as the Suzuki and Sonogashira reactions being particularly powerful for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of biaryl and aryl-alkyne precursors necessary for the construction of the phenanthridine and isoquinoline ring systems.
The Suzuki coupling reaction , which couples an organoboron compound with a halide, is a versatile tool for creating the biaryl linkage that is central to the phenanthridine skeleton. A one-pot strategy for the synthesis of phenanthridine derivatives involves the Suzuki coupling of a suitably substituted aromatic ortho-bromoaldehyde with an ortho-aminobenzeneboronic acid. mdpi.comnih.govnih.gov This methodology could be adapted to construct the this compound framework by using a more complex bromo-substituted isoquinoline aldehyde as one of the coupling partners.
The Sonogashira coupling reaction , which couples a terminal alkyne with an aryl or vinyl halide, is a key method for the synthesis of alkynyl-substituted aromatics, which are important precursors for isoquinolines. A palladium- and copper-catalyzed coupling of a tert-butylimine of o-iodobenzaldehyde with a terminal acetylene (B1199291), followed by a copper-catalyzed cyclization, provides a route to isoquinolines. researchgate.netresearchgate.net This sequence could be employed to synthesize a functionalized isoquinoline that can then be further elaborated to form the phenanthridine ring.
Palladium-catalyzed cascade reactions offer a powerful strategy for the rapid assembly of complex polycyclic N-fused heterocycles. nih.govacs.org An intramolecular carbopalladation/cyclization cascade of aryl halides with internal propargylic esters or ethers can lead to the formation of polycyclic pyrroloheterocycles. nih.govacs.org Adapting such a cascade reaction to a substrate designed to form the this compound skeleton is a promising avenue for future research.
Below is a table summarizing some palladium-catalyzed reactions for the synthesis of isoquinoline and phenanthridine precursors.
| Reaction Name | Catalyst/Reagents | Substrates | Product Type | Ref. |
| Suzuki Coupling | Pd(OAc)₂, PPh₃, Cs₂CO₃ | o-bromoaldehyde, o-aminobenzeneboronic acid | Phenanthridine | mdpi.comnih.govnih.gov |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, amine base | Terminal alkyne, aryl/vinyl halide | Aryl/vinyl alkyne | researchgate.netresearchgate.net |
| Cascade Cyclization | Pd(OAc)₂ | Aryl halide with propargylic ester/ether | Polycyclic N-fused heterocycle | nih.govacs.org |
Rhodium-Catalyzed Annulations for Isoquinolone Derivatives
Rhodium catalysis has emerged as a powerful tool for C-H activation and annulation reactions, providing efficient routes to a variety of heterocyclic compounds, including isoquinolones. These reactions often proceed with high regioselectivity and functional group tolerance.
A notable example is the Rh(III)-catalyzed C-H activation mediated synthesis of 4-substituted isoquinolones from O-pivaloyl benzhydroxamic acids and 3,3-disubstituted cyclopropenes. nih.govbohrium.comnih.gov This reaction is proposed to proceed through the formation of a bicyclic system which then opens under acidic conditions to yield the isoquinolone. nih.govbohrium.comnih.gov
Furthermore, rhodium(III)-catalyzed [4+2] cycloaddition of feedstock gases, such as ethylene (B1197577) and propyne, with N-(pivaloyloxy)benzamides through C-H activation provides a direct route to 3,4-dihydroisoquinolones and 3-methylisoquinolones. organic-chemistry.org The principles of these rhodium-catalyzed annulations could be extended to more complex starting materials to construct fused isoquinolone systems, which could then be further transformed into the fully aromatic this compound core.
The following table provides examples of rhodium-catalyzed reactions for the synthesis of isoquinolone derivatives.
| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Ref. |
| C-H Activation/Annulation | [RhCp*Cl₂]₂, CsOAc | O-pivaloyl benzhydroxamic acid, cyclopropene | 4-Substituted isoquinolone | nih.govbohrium.comnih.gov |
| [4+2] Cycloaddition | Rh(III) catalyst | N-(pivaloyloxy)benzamide, ethylene/propyne | Dihydroisoquinolone/Methylisoquinolone | organic-chemistry.org |
| C-H Activation/Cyclization | Rh(III) catalyst | Benzimidates, allyl carbonates | Isoquinoline derivatives | |
| Dehydrative C-C and C-N Coupling | Rh(III) catalyst | Oximines, alkynes | 1,3,4-Trisubstituted isoquinolines | nih.gov |
Silver-Catalyzed Oxidative Radical Decarboxylation
A notable and efficient method for the formation of C-C bonds involves the silver-catalyzed oxidative radical decarboxylation of aliphatic carboxylic acids. This strategy has been successfully applied to the synthesis of 6-alkyl phenanthridines and 1-alkyl isoquinolines, which are core components of more complex systems like this compound. rsc.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates good functional group tolerance.
The core of this methodology is the generation of alkyl radicals from readily available aliphatic carboxylic acids through a silver-catalyzed decarboxylation process. unipv.it These radicals are then trapped by 2-isocyanobiphenyls or related substrates to afford the desired phenanthridine derivatives. rsc.orgresearchgate.net The process is typically initiated by a persulfate salt, which oxidizes Ag(I) to Ag(II). The Ag(II) species then facilitates the decarboxylation of the carboxylic acid to generate the key alkyl radical intermediate.
Key Features of the Reaction:
Radical Precursors: Stoichiometric amounts of aliphatic carboxylic acids serve as the source of alkyl radicals. rsc.org
Catalyst System: A silver salt (e.g., AgNO₃) is used in catalytic amounts, often in conjunction with an oxidant like K₂S₂O₈.
Reaction Conditions: The reactions are typically carried out under mild thermal conditions. researchgate.net
The versatility of this method allows for the introduction of a variety of primary, secondary, and tertiary alkyl groups onto the phenanthridine scaffold. unipv.it
| Substrate | Carboxylic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 2-Isocyanobiphenyl | Cyclohexanecarboxylic acid | AgNO₃ / K₂S₂O₈ | 6-Cyclohexylphenanthridine | 85 |
| 2-Isocyanobiphenyl | Pivalic acid | AgNO₃ / K₂S₂O₈ | 6-tert-Butylphenanthridine | 78 |
| 4'-Methoxy-2-isocyanobiphenyl | Cyclopentanecarboxylic acid | AgNO₃ / K₂S₂O₈ | 6-Cyclopentyl-3-methoxyphenanthridine | 81 |
Table 1: Examples of Silver-Catalyzed Synthesis of 6-Alkyl Phenanthridines. rsc.org
3d-Transition Metal Catalysis in Isoquinoline Synthesis
The use of earth-abundant 3d-transition metals such as cobalt, manganese, iron, nickel, and copper has become an increasingly important and sustainable approach in catalysis. beilstein-journals.org These metals have been effectively employed in the synthesis of isoquinolines, which are fundamental building blocks for this compound. researchgate.net These catalytic systems offer an alternative to precious metals like palladium and rhodium, addressing concerns about cost and availability. rsc.org
Recent advancements have focused on C-H activation strategies to construct the isoquinoline core. researchgate.net For example, Co(III)-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones has been developed using N-chlorobenzamides and vinyl acetate, which serves as an acetylene surrogate. researchgate.net In this system, the N-Cl bond acts as an internal oxidant, eliminating the need for an external one. researchgate.net
Representative 3d-Transition Metal-Catalyzed Isoquinoline Syntheses: researchgate.net
Cobalt-Catalyzed: Annulation of benzamides with alkynes via C-H activation.
Nickel-Catalyzed: Cyclization of 2-halobenzylamines with alkynes.
Copper-Catalyzed: Tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) to produce highly functionalized isoquinolines. organic-chemistry.org
Iron-Catalyzed: Cross-coupling reactions to form key precursors for subsequent cyclization.
These methods provide access to a wide array of substituted isoquinolines, demonstrating the versatility of 3d-transition metals in heterocyclic synthesis. researchgate.netrsc.org
| Catalyst | Reactant 1 | Reactant 2 | Product Type | Ref. |
| Cp*Co(III) | N-Chlorobenzamide | Vinyl acetate | 3,4-Unsubstituted isoquinolin-1(2H)-one | researchgate.net |
| Ni(II) | 2-(Cyanomethyl)benzonitrile | Arylboronic acid | 3-Aryl-1-aminoisoquinoline | organic-chemistry.org |
| Cu(I) | 2-Bromoaryl ketone | Terminal alkyne | Densely functionalized isoquinoline | organic-chemistry.org |
Table 2: Overview of 3d-Transition Metal Catalysis in Isoquinoline Synthesis.
Radical Insertion and Cyclization Strategies for Phenanthridine Derivatives
Radical-based synthetic strategies offer powerful tools for the construction of the phenanthridine nucleus. These methods often involve the generation of a radical species that undergoes an insertion and subsequent cyclization cascade. researchgate.net Isocyanides are common precursors in these transformations. acs.orgrsc.org
One such approach involves a microwave-assisted radical insertion/cyclization of biphenyl (B1667301) isocyanides with compounds possessing a C(sp³)–H bond adjacent to a heteroatom. acs.org This protocol is rapid and provides good to excellent yields across a broad range of substrates. Mechanistic studies, including kinetic isotope effect and radical inhibition experiments, confirm the involvement of a radical pathway. acs.org
Visible-light photoredox catalysis has also been harnessed to initiate these cascades. For instance, the single-electron oxidation of an ether can generate a radical that adds to an isocyanide, triggering a cyclization to form phenanthridine or isoquinoline derivatives under mild conditions. rsc.org Similarly, a visible light-mediated radical addition cascade cyclization (RACC) of aryl isocyanides with tricarbonyl compounds has been developed, avoiding the need for pre-functionalized carbonyl precursors. rsc.org
Key Aspects of Radical Cyclization Strategies:
Initiation: Can be achieved through thermal methods, microwave irradiation, or visible-light photoredox catalysis. acs.orgrsc.org
Precursors: 2-Isocyanobiphenyls and related aryl isocyanides are common starting materials. researchgate.net
Mechanism: Generally involves the generation of a radical, its addition to the isocyanide (insertion), and subsequent intramolecular cyclization onto the adjacent aryl ring. acs.orgrsc.org
| Initiation Method | Radical Source | Substrate | Product Scope | Ref. |
| Microwave | C(sp³)–H adjacent to heteroatom | Biphenyl isocyanide | Substituted phenanthridines | acs.org |
| Visible Light | Ether (via photoredox) | Isocyanide | Phenanthridines and isoquinolines | rsc.org |
| Visible Light | Tricarbonyl compound | Aryl isocyanide | Substituted phenanthridines and isoquinolines | rsc.org |
Table 3: Comparison of Radical Insertion/Cyclization Methods for Phenanthridine Synthesis.
Pericyclic Reactions and Related Cycloadditions
Pericyclic reactions, particularly Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for constructing cyclic and heterocyclic systems with high stereocontrol.
The intramolecular Diels-Alder reaction of furan (B31954) (IMDAF) provides an elegant pathway to functionalized phenanthridine derivatives. researchgate.net This strategy involves the cyclization of an ortho-furyl(alkenylamino)arene. The tether connecting the furan (diene) and the alkenyl group (dienophile) allows for an intramolecular [4+2] cycloaddition. researchgate.net
The reaction outcome is highly dependent on the substitution pattern and the reaction conditions. researchgate.net Under microwave irradiation, the initially formed 7-oxabicyclo[2.2.1]heptane adducts can undergo further transformations to yield 5,6-dihydrophenanthridines, which are easily oxidized to the fully aromatic phenanthridines. researchgate.net Conventional heating, in contrast, may yield the stable Diels-Alder adducts or phenanthridines with a partially saturated C-ring. researchgate.net
The reaction can be classified based on how the tether connects the diene and dienophile. In "Type I" IMDA reactions, the tether is attached to one of the termini of the diene, which is the most common arrangement. masterorganicchemistry.comprinceton.edu The formation of five- or six-membered rings in addition to the newly formed six-membered ring of the Diels-Alder product is generally favored. masterorganicchemistry.com
| Reaction Conditions | Substrate | Intermediate | Final Product | Ref. |
| Microwave Heating | ortho-Furyl(alkenylamino)arene | 7-Oxabicyclo[2.2.1]heptane adduct | 5,6-Dihydrophenanthridine | researchgate.net |
| Conventional Heating | ortho-Furyl(alkenylamino)arene | 7-Oxabicyclo[2.2.1]heptane adduct | Stable Diels-Alder adduct or partially saturated phenanthridine | researchgate.net |
Table 4: Outcomes of IMDAF Reactions for Phenanthridine Synthesis.
The 1,3-dipolar cycloaddition is a versatile reaction for synthesizing five-membered heterocycles. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org It has been effectively used to construct complex nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). ntu.edu.sg
A key 1,3-dipole in this context is the azomethine ylide. For example, the novel azomethine ylide isoquinolino[4,3,2-de]phenanthridine has been synthesized and used in 1,3-dipolar cycloadditions with various alkenes and alkynes. rsc.org These reactions lead to the formation of fused pyrrolidine (B122466) and pyrrole (B145914) ring systems, respectively, thereby expanding the core polyaromatic structure. rsc.org
Strain-enhanced 1,3-dipolar cycloadditions have also been developed to overcome the low reactivity of certain unsaturated C-C bonds, enabling the synthesis of novel N-PAHs with high yields. ntu.edu.sg Nitrones are another class of stable 1,3-dipoles that react with various dipolarophiles to generate a diverse range of heterocyclic rings. rsc.org
| 1,3-Dipole | Dipolarophile | Product | Ref. |
| Azomethine ylide (Isoquinolino[4,3,2-de]phenanthridine) | Alkene | Fused pyrrolidine | rsc.org |
| Azomethine ylide (Isoquinolino[4,3,2-de]phenanthridine) | Alkyne | Fused pyrrole | rsc.org |
| π-Extended azomethine ylide | Strained alkene/alkyne | Complex N-PAH | ntu.edu.sg |
Table 5: Applications of 1,3-Dipolar Cycloaddition in N-PAH Synthesis.
Ring-Closing Metathesis Approaches for Related Fused Azepinoisoquinolinones
Ring-closing metathesis (RCM) is a powerful and widely used variation of olefin metathesis for the synthesis of unsaturated rings, including macrocycles and heterocycles. wikipedia.org This reaction, catalyzed by metal alkylidenes (typically ruthenium-based), involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.org
This methodology has been applied to the synthesis of fused azepinoisoquinolinone systems, which are structurally related to the this compound framework. A key application is the synthesis of benzo researchgate.netnih.govazepino[1,2-b]isoquinolin-9-ones. nih.gov The synthesis starts with the preparation of 3-arylisoquinolines, which are then chemically transformed into diene precursors suitable for RCM. The subsequent ring-closing metathesis reaction, often employing Grubbs' or Hoveyda-Grubbs catalysts, affords the desired fused seven-membered azepino ring in good yields. nih.govnih.gov
The success of RCM depends on factors like the choice of catalyst, solvent, and reaction concentration to favor the intramolecular cyclization over intermolecular oligomerization. drughunter.com The functional group tolerance of modern RCM catalysts allows for its application in the synthesis of complex, biologically active molecules. nih.govmcgill.ca
| Precursor | Catalyst | Product | Yield (%) | Ref. |
| Diene-substituted 3-arylisoquinoline | Grubbs' Catalyst | Benzo researchgate.netnih.govazepino[1,2-b]isoquinolin-9-one | Good | nih.gov |
Table 6: RCM for the Synthesis of Fused Azepinoisoquinolinones.
Advanced Spectroscopic Characterization and Structural Elucidation of Isoquino 3,4 B Phenanthridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate proton and carbon frameworks of isoquino[3,4-b]phenanthridine derivatives.
¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives provide a wealth of information regarding the substitution patterns on the aromatic rings. For instance, in a study of 2-(4-methoxyphenyl)ethylamine, the aromatic protons on the methoxy-substituted ring appear as doublets at δ 7.11 and 6.84 ppm, indicative of their respective electronic environments. mdpi.com Similarly, the protons on the isoquinoline (B145761) moiety of various derivatives exhibit characteristic chemical shifts and coupling constants, allowing for precise assignment. For example, in 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, the aromatic protons H-8 and H-5 appear as singlets at δ 6.98 and 6.68 ppm, respectively. mdpi.com The chemical shifts of protons are influenced by the presence of electron-donating or electron-withdrawing groups, providing valuable clues about the electronic distribution within the molecule.
¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. In substituted isoquinoline derivatives, the carbons bearing methoxy (B1213986) groups typically resonate in the downfield region, as seen with the signal at δ 159.7 ppm in a 2-(3-methoxyphenyl)ethylamine derivative. mdpi.com The quaternary carbons of the fused ring system also exhibit distinct chemical shifts, aiding in the complete assignment of the carbon framework. For example, in a methyl (2Z)-8,9-methylenedioxy-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate derivative, the carbonyl carbon of the ester group resonates at δ 166.5 ppm, while the carbons of the methylenedioxy group appear at δ 102.0 ppm. mdpi.com
| Compound/Derivative | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 2-(3-Methoxyphenyl)ethylamine derivative | 7.22 (t, 1H, H-3), 6.79 (d, 1H, H-2), 6.77–6.76 (m, 1H, H-4), 6.75 (s, 1H, H-6), 3.80 (s, 3H, OCH₃), 2.97 (t, 2H, H-1″), 2.73 (t, 2H, H-1′) | 159.7, 141.4, 129.4, 121.2, 114.6, 111.4, 55.1, 43.4, 40.0 | mdpi.com |
| 2-(4-Methoxyphenyl)ethylamine | 7.11 (d, 2H, H-2, 6), 6.84 (d, 2H, H-3, 5), 3.78 (s, 3H, OCH₃), 2.92 (t, 2H, H-2′), 2.68 (t, 2H, H-1′) | Not provided | mdpi.com |
| Methyl (2Z)-8,9-methylenedioxy-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate | 7.09 (s, 1H, H-8), 6.75 (s, 1H, H-5), 6.06 (s, 2H, OCH₂O), 6.03 (s, 1H, C=CH), 5.67 (s, 1H, C=CH), 4.28 (t, 2H, H-3), 3.78 (s, 3H, OCH₃), 3.04 (t, 3H, H-4) | 187.1, 166.5, 166.0, 151.8, 147.4, 147.4, 143.3, 133.0, 118.5, 108.6, 107.1, 102.0, 98.7, 94.9, 51.9, 42.2, 29.0 | mdpi.com |
| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 6.98 (s, 1H, H-8), 6.68 (s, 1H, H-5) | Not provided | mdpi.com |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the gentle ionization of molecules, typically yielding the protonated molecular ion [M+H]⁺. This technique is particularly useful for confirming the molecular weight of synthesized compounds. For instance, in the analysis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives, ESI-MS was used to determine the mass-to-charge ratio (m/z) of the protonated molecules, confirming their expected molecular formulas. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which enables the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For example, the HRMS (ESI/Q-TOF) analysis of a pyrrolo[2,1,a]isoquinoline derivative showed an [M+H]⁺ ion at m/z 300.0850, which was in close agreement with the calculated value of 300.0866 for the molecular formula C₁₆H₁₄NO₅. mdpi.com
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For benzo[c]phenanthridine (B1199836) alkaloids, a common fragmentation pathway involves the neutral loss of a methyl group (15 Da) from the N-position. researchgate.net Another significant fragmentation is the loss of a methoxy group (31 Da). researchgate.net The specific fragmentation patterns are dependent on the substitution on the this compound core and can be used to differentiate between isomers.
| Compound/Derivative | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| Methyl (2Z)-8,9-methylenedioxy-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate | C₁₆H₁₄NO₅ | 300.0866 | 300.0850 | mdpi.com |
| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₂H₁₇ClNO₃ | 378.0897 | 378.0888 | nih.gov |
| 2-([1,1′-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₈H₂₂NO₃ | 420.1600 | 420.1602 | nih.gov |
| 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₂H₁₇INO₃ | 470.0253 | 470.0246 | nih.gov |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key structural motifs.
The IR spectra of these compounds typically exhibit characteristic absorption bands for C-H stretching of aromatic rings in the region of 3100-3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ range. libretexts.org For derivatives containing specific functional groups, additional characteristic bands will be observed. For example, the presence of a carbonyl group (C=O) in a tetrahydroisoquinoline derivative is indicated by a strong absorption band around 1710–1708 cm⁻¹. nih.gov The presence of a cyano group (C≡N) would be evident from a sharp absorption in the range of 2221–2220 cm⁻¹. nih.gov Hydroxyl (O-H) and amine (N-H) groups are identified by their characteristic stretching vibrations in the regions of 3482–3429 cm⁻¹ and 3235–3230 cm⁻¹, respectively. nih.gov
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | vscht.cz |
| Alkane C-H | Stretching | 3000 - 2850 | libretexts.org |
| Aromatic C=C | Stretching | 1600 - 1450 | libretexts.org |
| Carbonyl (C=O) | Stretching | ~1710 - 1708 | nih.gov |
| Cyano (C≡N) | Stretching | ~2221 - 2220 | nih.gov |
| Hydroxyl (O-H) | Stretching | ~3482 - 3429 | nih.gov |
| Amine (N-H) | Stretching | ~3235 - 3230 | nih.gov |
High-Resolution Spectroscopy for Rotational and Rovibrational Analyses (e.g., Far-Infrared, Fourier Transform Absorption Spectroscopy)
High-resolution spectroscopic techniques, such as far-infrared and Fourier transform absorption spectroscopy, provide detailed information about the rotational and rovibrational energy levels of molecules. These methods are particularly valuable for determining the precise molecular geometry and rotational constants of gas-phase molecules.
Circular Dichroism (CD) Spectroscopy in Stereochemical and Conformational Studies
Circular Dichroism (CD) spectroscopy is a chiroptical technique that is highly sensitive to the three-dimensional structure of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For chiral derivatives of this compound, CD spectroscopy can be a powerful tool for determining their absolute configuration and studying their conformational preferences in solution. rsc.org
In a study on the interaction of benzo[c]phenanthridine alkaloids with β-amyloid, CD spectroscopy was used to monitor changes in the secondary structure of the peptide upon binding of the alkaloids. nih.gov This demonstrates the utility of CD in probing intermolecular interactions and induced conformational changes. The CD spectrum of a chiral molecule is a unique fingerprint of its stereochemistry, and by comparing experimental CD spectra with those calculated using quantum chemical methods, the absolute configuration of a stereocenter can be unambiguously assigned. nih.gov While specific CD studies on this compound derivatives were not detailed in the search results, the principles of the technique are broadly applicable to any chiral derivatives within this class of compounds.
X-ray Crystallography for Solid-State Molecular Structure Determination
For this compound and its derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can provide a definitive structural proof. The resulting crystal structure reveals the planarity of the aromatic system and the conformation of any substituents. For example, X-ray crystallography has been used to characterize the resting state of a Mn(III) corrolazine complex, which is a related macrocyclic system. jhu.edu The determination of the crystal structure of tetrahydroisoquinoline alkaloids has confirmed their molecular structure and provided detailed information on bond lengths and angles. mdpi.com While a specific crystal structure for the parent this compound was not found in the search results, this technique remains the most powerful method for obtaining a detailed and accurate picture of the molecular structure in the solid state.
Theoretical and Computational Chemistry Studies of Isoquino 3,4 B Phenanthridine
Quantum Chemical Calculations of Electronic Structure and Reactivity Indices
A specific quantum chemical calculation for Isoquino[3,4-b]phenanthridine has been reported in the context of its solvation properties. Research mentions a calculation of the Gibbs free energy of solvation for the compound. mdpi.comnih.gov Specifically, the study notes: "We calculated the Gibbs free energy of solvation of the analogue this compound (IC50 = 137 nM), relative to that of dibenz[a,h]anthracene (B1670416) (IC50 = 2.5 nM), in water to be -6 kcal/mol by free energy perturbation..." mdpi.comnih.gov
This calculation provides a quantitative measure of the energy change when the molecule is transferred from a vacuum to a water solvent, which is crucial for understanding its behavior in aqueous biological environments. However, no further published data on its broader electronic structure (such as HOMO-LUMO energies) or other reactivity indices (like chemical hardness, softness, or electrophilicity) for this compound could be located.
Density Functional Theory (DFT) Applications in Vibrational Spectra and Rotational Constants
No published studies applying Density Functional Theory (DFT) to determine the vibrational spectra (FT-IR, Raman) or rotational constants for this compound were found. While DFT is a powerful tool for predicting these properties, it appears that such specific analyses have not been reported for this molecule in the available literature.
Molecular Orbital (MO) Analysis and Hammett's σ-Value Calculations for Aza-Substituted Hydrocarbons
There is no specific Molecular Orbital (MO) analysis, such as detailed mapping of frontier orbitals (HOMO/LUMO), or any calculation of Hammett's σ-values for this compound in the scientific literature. Such analyses are vital for understanding the electronic effects of substituents and the reactivity of aza-substituted aromatic systems, but data for this compound is absent.
Computational Modeling of Molecular Interactions and Docking Studies
The mention of an IC50 value of 137 nM suggests that this compound has been evaluated for its biological activity, likely as an inhibitor of a specific target. mdpi.comnih.gov This type of data is typically a precursor to molecular docking studies. However, no specific molecular docking simulations detailing the binding mode, key interacting amino acid residues, or docking scores for this compound with any biological target have been published.
Molecular Dynamics Simulations in Conformational and Interaction Analysis
No research articles detailing the use of molecular dynamics (MD) simulations to study the conformational dynamics or interaction stability of this compound were identified. MD simulations are used to understand how a molecule's structure and its interactions with a target (like a protein) evolve over time, but this has not been documented for the specified compound.
Chemical Reactivity and Derivatization Strategies for Isoquino 3,4 B Phenanthridine
Electrophilic and Nucleophilic Substitution Reactions on the Polycyclic Azaaromatic Core
The reactivity of the isoquino[3,4-b]phenanthridine core towards substitution reactions is highly regioselective, a characteristic inherited from its constituent isoquinoline (B145761) and phenanthridine (B189435) moieties. The nitrogen atoms deactivate the heterocyclic rings towards electrophilic attack while activating them towards nucleophilic substitution. Conversely, the carbocyclic portions of the molecule are more susceptible to electrophilic substitution. quimicaorganica.orgshahucollegelatur.org.in
Electrophilic Aromatic Substitution (SEAr): Electrophilic attack, such as nitration, halogenation, or sulfonation, is predicted to occur preferentially on the electron-rich carbocyclic rings. In isoquinoline, these reactions favor the 5- and 8-positions due to the superior stability of the resulting cationic intermediates. quimicaorganica.orgshahucollegelatur.org.in By analogy, the terminal benzene (B151609) rings of the this compound system are the most probable sites for electrophilic substitution. The precise location would be determined by the stabilizing influence of the entire π-system on the Wheland intermediate formed during the reaction.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack is directed towards the electron-deficient heterocyclic rings. In the parent isoquinoline, nucleophilic reactions like the Chichibabin amination occur at the C-1 position. shahucollegelatur.org.in For the this compound scaffold, the positions α to the nitrogen atoms are the most likely targets for nucleophiles. The presence of a good leaving group, such as a halide, at these positions would facilitate SNAr reactions. Reactions can also proceed via nucleophilic addition followed by oxidation.
| Reaction Type | Reactivity of Ring System | Predicted Positions of Attack | Rationale |
|---|---|---|---|
| Electrophilic Substitution (e.g., Nitration, Sulfonation) | Carbocyclic rings are more reactive. | Positions on the terminal benzene rings (analogous to C5/C8 in isoquinoline). | Higher electron density and formation of more stable cationic intermediates. quimicaorganica.orgshahucollegelatur.org.in |
| Nucleophilic Substitution (e.g., Amination, Alkylation) | Heterocyclic rings are more reactive. | Positions alpha (α) to the ring nitrogen atoms. | Lower electron density due to the inductive effect of the nitrogen atoms. shahucollegelatur.org.iniust.ac.ir |
Functionalization at Specific Peripheral and Core Positions
Beyond classical substitution reactions, modern synthetic methods allow for the precise functionalization of specific C-H bonds, even at positions that are not electronically favored. Transition metal-catalyzed C-H activation has become a powerful tool for derivatizing azaheterocycles. nih.gov
Strategies for targeted functionalization include:
Directed Metalation: The use of directing groups can guide organometallic reagents (e.g., organolithiums) to deprotonate a specific C-H bond, creating a nucleophilic center for subsequent reaction with an electrophile. imperial.ac.uk
Metal-Halogen Exchange: Introduction of a halogen atom via electrophilic substitution provides a handle for further modification. Low-temperature metal-halogen exchange can generate a specific organometallic intermediate, circumventing issues of competing nucleophilic addition. iust.ac.ir
Transition-Metal-Catalyzed C-H Functionalization: Catalytic systems, often employing palladium, rhodium, or iridium, can selectively activate C-H bonds. nih.gov The regioselectivity can be controlled by steric factors, electronic properties, or the use of a directing group. This approach allows for the introduction of aryl, alkyl, or boryl groups at various positions on the polycyclic core.
| Strategy | Description | Potential Application on this compound |
|---|---|---|
| Directed ortho-Metalation (DoM) | A pre-installed directing group guides a strong base to deprotonate an adjacent C-H bond. | Introduction of a directing group (e.g., amide) allows for functionalization at a specific position on a carbocyclic ring. |
| C-H Borylation | Iridium-catalyzed reactions can install boryl groups (e.g., Bpin) at sterically accessible C-H bonds. | Introduction of boronic esters, which are versatile intermediates for cross-coupling reactions (e.g., Suzuki coupling). nih.gov |
| Palladium-Catalyzed C-H Arylation | Direct coupling of a C-H bond with an aryl halide. | Attachment of various aryl or heteroaryl substituents to the core structure to modulate electronic or steric properties. beilstein-journals.org |
Annulation Reactions for Extended Polycyclic Systems
Annulation reactions involve the construction of a new ring onto the existing molecular framework, providing a powerful strategy for extending the π-conjugated system of this compound. These reactions often utilize functional groups introduced in earlier steps as synthetic handles.
Key annulation strategies include:
Palladium-Catalyzed Annulation: Bifunctional derivatives, such as a halo-substituted core bearing an amino or hydroxyl group, can undergo intramolecular coupling reactions (e.g., Heck, Buchwald-Hartwig) to form new heterocyclic rings.
[4+2] Annulation (Diels-Alder type): A diene functionality could be constructed on the periphery of the molecule, which could then react with a dienophile to build a new six-membered ring.
C-H Activation/Annulation Cascades: Rhodium(III)-catalyzed C-H activation followed by annulation with alkynes or alkenes is an efficient method for constructing fused ring systems, such as isoquinolones. nih.govscribd.com This strategy could be adapted to build additional rings onto the this compound skeleton.
Heteroatom Incorporation and Modification within the Ring System
Modification of the core structure can be achieved by incorporating additional heteroatoms or by altering the existing nitrogen atoms.
N-Oxidation: The nitrogen atoms within the this compound core can be oxidized to their corresponding N-oxides using peroxy acids. This transformation alters the electronic properties of the heterocyclic ring, making it more susceptible to both electrophilic substitution (at C4-type positions) and nucleophilic substitution.
Ring-Opening and Closure (ANRORC): In some cases, nucleophilic attack on a halo-substituted azaheterocycle can lead to a ring-opening event, followed by re-cyclization to form a new ring system, sometimes incorporating atoms from the nucleophile. The reaction of 3-bromoisoquinoline (B184082) with sodium amide is a classic example of this mechanism. iust.ac.ir
Skeletal Rearrangements: Under photochemical or thermal conditions, complex azaaromatics can undergo skeletal rearrangements, potentially leading to isomers with different placements of the nitrogen atoms or altered ring fusion patterns.
Generation and Trapping of Reactive Intermediates for Advanced Synthesis
The use of highly reactive intermediates provides access to complex molecular architectures that are not achievable through conventional two-electron processes.
Azomethine Ylides: The structural isomer isoquinolino[4,3,2-de]phenanthridine is a novel azomethine ylide that can be generated and used in 1,3-dipolar cycloaddition reactions. rsc.org Trapping this ylide with dipolarophiles such as alkenes and alkynes leads to the formation of fused pyrrolidine (B122466) and pyrrole (B145914) rings, respectively. rsc.org A similar strategy could be envisioned starting from a suitable precursor of this compound to generate a corresponding 1,3-dipole for cycloaddition reactions.
Radical Intermediates: Radical reactions are particularly effective for the functionalization of electron-deficient heterocyclic rings. The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated heteroaromatic ring, could be used to introduce alkyl or acyl groups onto the this compound core. iust.ac.ir Homolytic aromatic substitution provides another route for C-C bond formation. beilstein-journals.org
Aryne Intermediates: Generation of an aryne (didehydroaromatic) intermediate from a di-halo-substituted carbocyclic ring of the molecule would enable reactions with a wide range of trapping agents. Nucleophiles would add to the aryne to give substituted products, while dienes could participate in [4+2] cycloadditions to rapidly build polycyclic complexity.
| Reactive Intermediate | Generation Method (Example) | Trapping Agent | Resulting Structure |
|---|---|---|---|
| Azomethine Ylide | Thermal or photochemical ring opening of an aziridine (B145994) precursor. | Alkenes, Alkynes | Fused pyrrolidine or pyrrole rings. rsc.org |
| Nucleophilic Radical | Oxidative decarboxylation of a carboxylic acid (e.g., Barton decarboxylation). | Protonated this compound core. | Alkyl- or Acyl-substituted derivatives (Minisci-type reaction). iust.ac.ir |
| Aryne | Treatment of an ortho-dihaloaromatic with a strong base (e.g., n-BuLi). | Nucleophiles (e.g., NH3), Dienes (e.g., furan). | Aminated derivatives or complex fused polycycles via cycloaddition. |
Biological Activity Mechanisms and Cellular Interactions of Isoquino 3,4 B Phenanthridine Derivatives Excluding Clinical Data
Molecular Targeting and Mechanism of Action (In Vitro Studies)
The planar, polyaromatic structure of isoquino[3,4-b]phenanthridine derivatives is a key determinant of their ability to interact with various biological macromolecules. These interactions are fundamental to their observed biological effects.
Phenanthridine (B189435) derivatives are recognized for their capacity to interact with DNA, a mechanism largely attributed to their structural characteristics. The planar nature of the phenanthridine ring system allows it to insert between the base pairs of the DNA double helix, a process known as intercalation. beilstein-journals.org This mode of binding is stabilized by non-covalent stacking and electrostatic interactions. nih.gov This intercalation can distort the DNA helix, interfering with essential cellular processes like DNA replication and transcription, which can ultimately trigger cell death pathways. nih.gov
The interaction of these compounds with DNA is not limited to simple intercalation. Some derivatives have the potential to form covalent bonds with the DNA strands, leading to more permanent damage. One of the most cytotoxic forms of DNA damage is the formation of interstrand cross-links (ICLs), which covalently link the two opposing strands of DNA. nih.govnih.gov While the direct formation of ICLs by this compound derivatives requires further specific investigation, the chemical principles underlying ICL formation by other bifunctional alkylating agents provide a framework for understanding this potential mechanism. nih.gov Such cross-linking prevents the separation of the DNA strands, creating a formidable block to replication and transcription. nih.gov
This compound and its related structures have been shown to inhibit a range of enzymes critical for cellular function.
Topoisomerase I Inhibition: Topoisomerase I is an enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks. wikipedia.org Inhibition of this enzyme leads to the stabilization of the enzyme-DNA cleavage complex, resulting in lethal DNA strand breaks. wikipedia.org Certain isoquinolino[5,4-ab]phenazine derivatives, which share a similar fused aromatic ring system, have demonstrated inhibitory activity against topoisomerase I. At a concentration of 100 µM, several of these derivatives were found to inhibit the enzyme's activity. nih.gov Indenoisoquinolines, another class of non-camptothecin topoisomerase I inhibitors, also function by trapping the topoisomerase I-DNA cleavage complex. nih.gov A novel copper(II) indenoisoquinoline complex, WN198, has shown dose-dependent inhibition of topoisomerase I activity starting at 1 µM and exhibits cytotoxic effects against various cancer cell lines with IC50 values in the sub-micromolar to low micromolar range. mdpi.com
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Several derivatives of isoquinoline (B145761) have been investigated as potential acetylcholinesterase inhibitors. nih.gov For instance, certain 4-isochromanone hybrids incorporating a benzylpyridinium fragment, which can be conceptually related to the isoquinoline scaffold, have shown potent AChE inhibition with IC50 values in the nanomolar range, significantly more potent than the reference drug donepezil. frontiersin.org
Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The introduction of a phenanthridine pharmacophore into the structure of HDAC inhibitors has yielded potent compounds. nih.govsemanticscholar.org One such derivative, referred to as Fb-4, has demonstrated significant inhibitory activity against several HDAC isoforms. nih.govsemanticscholar.org
| Compound Class | Target Enzyme | Key Findings | IC50 Values |
|---|---|---|---|
| Copper(II) indenoisoquinoline complex (WN198) | Topoisomerase I | Dose-dependent inhibition of enzyme activity. | Effective at 1 µM |
| Isoquinolino[5,4-ab]phenazine derivatives | Topoisomerase I | Inhibitory activity observed. | Active at 100 µM |
| 4-Isochromanone hybrids | Acetylcholinesterase (AChE) | Potent inhibition, greater than donepezil. | 8.9 nM (Compound 40a) |
| Phenanthridine derivative (Fb-4) | HDAC1 | Pan-HDAC inhibitor with high potency against Class I and IIb HDACs. | 12.1 nM |
| HDAC6 | 8.6 nM |
The aggregation of the β-amyloid (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. nih.govnih.gov Certain isoquinoline alkaloids have been shown to modulate this process. A comparative study of benzo[c]phenanthridine (B1199836) and berberine (B55584) families of alkaloids revealed that the benzo[c]phenanthridine nucleus, present in sanguinarine (B192314) and chelerythrine (B190780), is directly involved in the inhibition of Aβ1–42 aggregation. nih.govnih.gov
In contrast, coralyne, which has an isomeric berberine nucleus, was found to significantly increase the propensity of Aβ1–42 to aggregate. nih.govnih.gov Surface Plasmon Resonance (SPR) experiments provided a quantitative estimation of these interactions, showing that coralyne binds to Aβ1–42 with a higher affinity (KD = 11.6 μM) than the benzo[c]phenanthridines. nih.govnih.gov Molecular dynamics simulations suggest that sanguinarine induces a helical conformation in Aβ1–42, which may contribute to its ability to delay aggregation. nih.gov
| Compound | Effect on Aβ1–42 Aggregation | Binding Affinity (KD) |
|---|---|---|
| Sanguinarine | Inhibitory | High micromolar range |
| Chelerythrine | Inhibitory | Very high micromolar range |
| Coralyne | Promotes aggregation | 11.6 µM |
Isoquinoline derivatives have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com A class of alkynyl isoquinolines has been shown to possess strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Preliminary mechanistic studies on a representative compound from this class, HSN584, indicate that it perturbs both cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com Specifically, HSN584 was found to significantly inhibit the incorporation of precursors for DNA, RNA, and cell wall synthesis. mdpi.com
The antibacterial action of benzo[c]phenanthridine alkaloids like sanguinarine and chelerythrine is also well-documented. nih.gov Their flat polyaromatic structure allows them to intercalate with bacterial DNA, which is a likely contributor to their antimicrobial effects. nih.gov Furthermore, isoquinoline-3-carboxylic acid has demonstrated significant antibacterial activity against plant pathogenic bacteria, causing a curved and sunken cell morphology and destroying cell membrane integrity. researchgate.net
Cellular Pathway Modulation (In Vitro Cell Line Studies)
The molecular interactions of this compound derivatives translate into observable effects on cellular pathways, most notably the cell cycle.
The ability to halt the cell cycle at specific checkpoints is a key mechanism of action for many bioactive compounds. Derivatives of the isoquinoline and phenanthridine scaffolds have been shown to induce cell cycle arrest in different phases.
For example, the potent phenanthridine-based HDAC inhibitor Fb-4 was found to induce a G2/M phase arrest in MCF-7 breast cancer cells. nih.govsemanticscholar.org In another study, isoquinocycline B was reported to cause G0/G1 cell cycle arrest in MDA-MB-231 breast cancer cells. researchgate.net The induction of cell cycle arrest is a critical step that can lead to other cellular outcomes, such as apoptosis. Some synthetic 2,3-arylpyridylindole derivatives have been shown to induce biphasic cell cycle arrest, causing a G0/G1 arrest at lower concentrations and a G2/M arrest at higher concentrations in A549 lung cancer cells. nih.gov This suggests that the concentration of the compound can influence which cellular checkpoint is activated.
| Compound/Derivative Class | Cell Line | Phase of Cell Cycle Arrest |
|---|---|---|
| Phenanthridine derivative (Fb-4) | MCF-7 (Breast Cancer) | G2/M |
| Isoquinocycline B | MDA-MB-231 (Breast Cancer) | G0/G1 |
| 2,3-Arylpyridylindole derivatives | A549 (Lung Cancer) | G0/G1 (at 0.5 µM) |
| G2/M (at 2.0 µM) |
Apoptosis Triggering and Associated Signaling Pathways (e.g., p53 protein, PARP-1 fragmentation, Bax/Bcl-2 ratio)
This compound derivatives have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines through the modulation of key signaling pathways. The induction of apoptosis is a critical mechanism for the elimination of damaged or cancerous cells.
One of the central proteins in the regulation of apoptosis is the tumor suppressor protein p53. In some cellular contexts, the apoptotic response to certain chemical agents is dependent on the functional status of p53. nih.gov This protein can trigger apoptosis by activating pro-apoptotic genes like Bax. waocp.org Studies on flavonoids, another class of natural compounds, have highlighted the importance of the p53 signaling pathway in modulating the activity of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2 itself. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; an increase in this ratio favors cell death. frontiersin.org
Research on novel phenanthridine derivatives has demonstrated their ability to induce apoptosis in human breast cancer (MCF-7) cells by directly influencing this ratio. These compounds have been observed to downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio is a key event in the mitochondrial pathway of apoptosis.
Furthermore, the activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Once activated, caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. One such substrate is poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. The cleavage of PARP-1 by caspases, particularly caspase-3, is considered a definitive marker of apoptosis. researchgate.net In vitro studies have shown that certain isoquinoline derivatives can lead to the activation of caspase-3 and the subsequent cleavage of PARP-1 in malignant cells. waocp.orgmdpi.com
Upregulation of Acetylation Levels (e.g., Histone H3, α-Tubulin)
The post-translational modification of proteins through acetylation is a crucial regulatory mechanism for many cellular processes, including gene expression and microtubule dynamics. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other non-histone proteins. The inhibition of HDACs can lead to the hyperacetylation of these proteins, which in turn can affect cell cycle progression and induce apoptosis. nih.gov
Recent research has identified certain isoquinoline derivatives as potent modulators of acetylation levels within the cell. For instance, a novel C-1 phenyl substituted tetrahydroisoquinoline derivative, referred to as compound 9g, has been shown to induce the upregulation of acetylation levels in both Histone H3 and α-Tubulin. researchgate.net This effect was observed at concentrations as low as 1 μM, indicating a potent biological activity. researchgate.net The acetylation of Histone H3 is a key epigenetic mark associated with transcriptional activation, while the acetylation of α-tubulin is linked to the stability and function of microtubules. researchgate.netembopress.org The ability of this compound derivatives to influence these acetylation events suggests a potential mechanism for their observed antiproliferative effects.
Spectrum of Biological Activities in In Vitro Systems
A significant body of in vitro research has demonstrated the potent antiproliferative and cytotoxic effects of this compound derivatives against a wide range of human tumor cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.
Studies on phenylaminoisoquinolinequinones have revealed that their antiproliferative activity is influenced by the nature and position of substituents on the quinone nucleus. nih.gov For example, certain 6-substituted regioisomers have shown greater potency against gastric and lung cancer cell lines compared to their 7-substituted counterparts. nih.gov Some of these derivatives have exhibited submicromolar IC50 values, indicating high potency. nih.gov The cytotoxic activity of these compounds has been evaluated against several human cancer cell lines, including AGS (gastric adenocarcinoma), SK-MES-1 (lung cancer), and J82 (bladder carcinoma). nih.gov
| Compound | AGS (IC50 in µM) | SK-MES-1 (IC50 in µM) | J82 (IC50 in µM) |
|---|---|---|---|
| Compound 2a | 1.10 ± 0.06 | 2.87 ± 0.14 | 2.35 ± 0.19 |
| Compound 3b | 0.48 ± 0.03 | 1.21 ± 0.08 | 2.98 ± 0.11 |
| Compound 4b | 0.33 ± 0.01 | 0.98 ± 0.04 | 1.15 ± 0.07 |
| Compound 5a | 0.51 ± 0.02 | 1.55 ± 0.09 | 3.11 ± 0.14 |
| Compound 7b | 0.41 ± 0.02 | 1.12 ± 0.06 | 2.45 ± 0.12 |
| Etoposide (Reference) | 0.58 ± 0.02 | 1.83 ± 0.09 | 3.49 ± 0.16 |
This compound derivatives have demonstrated a broad spectrum of antimicrobial activity, including effects against bacteria, viruses, and fungi. researchgate.net
In terms of antibacterial activity, novel 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones have been synthesized and evaluated. nih.gov Certain derivatives from this class, such as compounds 16b, 16c, 18b, and 18d, have shown notable activity against both Gram-positive (e.g., Bacillus mycoides) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for some of these compounds. For instance, compound 18b exhibited MIC values of 40 and 60 µg/ml against E. coli and B. mycoides, respectively. nih.gov Furthermore, some alkynyl isoquinolines have shown potent activity against drug-resistant bacterial strains. mdpi.com
The antifungal activity of these compounds has also been investigated. The aforementioned dihydropyrrolo[2,1-a]isoquinoline derivatives were tested against Candida albicans, a common fungal pathogen. nih.gov Compounds 16b, 16c, and 18b were identified as having the most potent antifungal effects in this particular study. nih.gov Additionally, other isoquinoline alkaloids isolated from the fungus Penicillium spathulatum have displayed activity against various bacteria, although their antifungal activity was not significant in the tested concentration range. nih.govnih.gov
While the primary focus of many studies has been on antibacterial and antifungal activities, the broader class of isoquinoline alkaloids, which includes the this compound core, has been recognized for its antiviral potential as well. researchgate.net
| Compound | Microorganism | Activity (MIC in µg/mL) |
|---|---|---|
| Spathullin A | Staphylococcus aureus | 4 |
| Spathullin B | Staphylococcus aureus | 1 |
| Compound 18b | Escherichia coli | 40 |
| Compound 18b | Bacillus mycoides | 60 |
In addition to their antiproliferative and antimicrobial effects, this compound derivatives have been investigated for their anti-inflammatory and antioxidant properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.
A novel isoquinoline derivative, CYY054c, has been shown to exhibit significant anti-inflammatory properties in in vitro models. researchgate.net This compound was found to inhibit the lipopolysaccharide (LPS)-induced expression of nuclear factor kappa-B (NF-κB) in macrophages. researchgate.net NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. By inhibiting NF-κB, CYY054c was able to reduce the release of several important pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net Another isoquinoline alkaloid, Litcubanine A, has also been shown to inhibit the LPS-induced activation of inflammatory macrophages via the NF-κB pathway, leading to a decrease in inflammatory factors. nih.gov
The antioxidant activity of isoquinoline derivatives has also been reported. researchgate.net Antioxidants are molecules that can neutralize harmful free radicals, which are unstable molecules that can cause damage to cells through a process called oxidative stress. While specific quantitative antioxidant data for isoquino[3,4-b]phenanthridines is an area of ongoing research, the general class of isoquinolines has been recognized for its potential to scavenge free radicals. researchgate.netnih.gov
Certain this compound derivatives have shown potential as neurochemical agents, particularly as inhibitors of cholinesterases. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is a therapeutic strategy for conditions such as Alzheimer's disease.
Several isoquinoline alkaloids have been evaluated for their cholinesterase inhibitory activity. nih.gov For instance, berberine has been identified as a potent inhibitor of AChE, with an IC50 value of 0.72 ± 0.04 μg/mL, which is comparable to the standard drug galanthamine (B1674398) (IC50: 0.74 ± 0.01 μg/mL). nih.gov Palmatine and (-)-corydalmine are other isoquinoline alkaloids that have demonstrated notable AChE inhibition. nih.gov The inhibitory activity of these compounds is not limited to AChE, as some also show activity against BChE. nih.gov For example, berberine and (-)-corydalmine exhibited stronger BChE inhibition than galanthamine. nih.gov
| Compound | AChE IC50 (µg/mL) | BChE IC50 (µg/mL) |
|---|---|---|
| Berberine | 0.72 ± 0.04 | 7.67 ± 0.36 |
| Palmatine | 6.29 ± 0.61 | N/A |
| β-allocryptopine | 10.62 ± 0.45 | N/A |
| (-)-sinactine | 11.94 ± 0.44 | N/A |
| dehydrocavidine | 15.01 ± 1.87 | N/A |
| (-)-corydalmine | N/A | 7.78 ± 0.38 |
| Galanthamine (Reference) | 0.74 ± 0.01 | 12.02 ± 0.25 |
Structure Activity Relationship Sar Studies of Isoquino 3,4 B Phenanthridine Analogues
Influence of Substituents on Biological Potency and Selectivity
The electronic properties of substituents on the phenanthridine (B189435) core play a significant role in modulating biological activity. While direct comparisons of purely electron-withdrawing versus electron-donating groups are complex due to steric and positional effects, analysis of various analogues reveals distinct trends. For instance, oxygenated substituents, which are electron-donating, are common in the most active natural benzophenanthridine alkaloids and are considered crucial for their cytotoxic properties.
In a series of structurally simple nitidine (B1203446) analogues, compounds bearing electron-rich amino side chains, such as a [(dimethylamino)ethyl]amino group, at the C-6 position demonstrated potent anticancer activities. acs.orgnih.gov This suggests that electron-donating functionalities capable of engaging in specific interactions with biological targets can enhance potency. Conversely, modifications that alter the electron density of the planar aromatic system can affect the primary mechanism of action for many of these compounds: DNA intercalation. The electron-rich nature of the polycyclic system is essential for the stacking interactions with DNA base pairs.
The introduction of heteroatoms, particularly nitrogen, into the carbocyclic rings of the isoquino[3,4-b]phenanthridine scaffold significantly impacts biological activity. To investigate the role of the A-ring, non-charged isosteres of nitidine and fagaronine (B1216394) were prepared where the aromatic A-ring was replaced by a pyridine (B92270) ring, forming benzo[c] nih.govrsc.org and benzo[c] nih.govnih.govphenanthrolines. iaea.org
This modification creates analogues that are structurally related to other topoisomerase I inhibitors. iaea.org Evaluation of these phenanthroline analogues revealed that compounds bearing oxygenated substituents (dimethoxy or methylenedioxy groups) at positions 8 and 9 retained significant cytotoxic properties against L1210 murine leukemia cells. iaea.org All the active compounds in this series were found to be inhibitors of topoisomerase I, suggesting that the nitrogen-containing A-ring is compatible with this mechanism of action and that the core scaffold can be modified to create non-charged, yet potent, cytotoxic agents. iaea.org
Substitutions at various positions with alkyl, aryl, and benzyloxy groups have been extensively explored to define SAR.
C-6 Substitutions: In a series of nitidine analogues, the introduction of a [(dimethylamino)ethyl]amino side chain at the C-6 position resulted in compounds with good anticancer activities. acs.orgnih.gov
C-7 Substitutions: The presence of a 7-benzyloxy group on the phenanthridine core, particularly in combination with a quaternary nitrogen, was strongly correlated with high biological activity in both antibacterial and anticancer assays. univen.ac.za
C-11 Substitutions: The introduction of an 11-aminoalkoxy group on the benzophenanthridine scaffold was shown to be important for tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibition. rsc.org Compounds with a polar side chain at this position exhibited high potency, whereas analogues with hydroxy or acetoxy groups at C-11 had no TDP1 inhibitory activity. rsc.org
C-12 Substitutions: Synthetic derivatives of fagaronine with alkoxy groups at the C-12 position were found to interact strongly with DNA and exhibit significant topoisomerase I inhibition. rsc.org
The following table summarizes the cytotoxic activity of selected substituted phenanthridine analogues.
| Compound | Substitution | Cell Line | IC50 (µM) |
| Nitidine chloride | - | CNE1 | 1.85 |
| Analogue 5e | Phenanthridinone core | CNE1 | 1.13 |
| Analogue 15b | [(Dimethylamino)ethyl]amino side chain at C-6 | HepG2 | 1.19 |
| Analogue 15c | [(Dimethylamino)ethyl]amino side chain at C-6 | A549 | 1.37 |
| Analogue 7i | N-methyl, 7-benzyloxy | K-562 | >10 |
| Analogue 7j | N-methyl, 7-benzyloxy | MCF-7 | 4.3 |
Data sourced from multiple studies. acs.orgnih.govuniven.ac.za
The presence of a quaternary nitrogen atom, which forms a cationic iminium moiety, is a hallmark of many biologically active benzophenanthridine alkaloids and is widely considered essential for their activity. acs.orguniven.ac.zayoutube.com This positively charged, electrophilic center is crucial for the interaction with nucleophilic biological targets, including DNA. univen.ac.za
Studies comparing quaternary alkaloids with their corresponding reduced (dihydro) analogues consistently show that the quaternary compounds are more active. youtube.com For example, chelerythrine (B190780) and avicine are more potent antimicrobial agents than dihydrochelerythrine (B1200217) and dihydroavicine, respectively. youtube.com The iminium form is planar and readily intercalates into DNA, whereas the reduced forms are non-planar and lose this ability. acs.org However, some recent reports suggest that the iminium group may not be absolutely essential for cytotoxicity in all cases, indicating that other mechanisms of action may be at play for certain analogues. univen.ac.za Nonetheless, for compounds whose primary target is DNA, the cationic iminium moiety is a key pharmacophore.
The substitution pattern of oxygenated groups on the A-ring (corresponding to positions 7, 8, 9, and 10 on the phenanthridine core) has a profound influence on biological activity and selectivity. This is evident when comparing naturally occurring alkaloids.
Methylenedioxy vs. Dimethoxy: Sanguinarine (B192314), which has a methylenedioxy group at C-7/C-8, often exhibits greater cytotoxic activity than chelerythrine, which has two methoxy (B1213986) groups at the same positions. nih.gov This implies that derivatives with a methylenedioxy bridge are more potent than their dimethoxy counterparts. nih.gov
Positional Isomerism: The location of the substituents is also critical. Chelerythrine, with methoxy groups at C-7 and C-8, shows greater antimicrobial activity than nitidine, which has them at C-8 and C-9. youtube.com Similarly, avicine, with a methylenedioxy group at C-8/C-9, is more active than an analogue with the same group at C-7/C-8. youtube.com This highlights that subtle shifts in the position of these electron-donating groups can significantly modulate biological potency.
A study on pyranophenanthridines showed that both a dimethoxy derivative and a methylenedioxy derivative exhibited significant cytotoxic activity, with the methylenedioxy compound being the most active. nih.gov The superior activity of sanguinarine derivatives over chelerythrine derivatives in antileukemia assays further supports the finding that the methylenedioxy moiety at C-7/C-8 enhances cytotoxic effects compared to two methoxy groups. nih.gov
Conformational Aspects and Aromaticity in SAR
The geometry and electronic structure of the this compound scaffold are defining features for its biological activity. The core structure is a large, polycyclic aromatic system that is predominantly planar. This planarity is a critical requirement for the primary mechanism of action for many of these alkaloids: DNA intercalation. acs.orgnih.gov
The flat aromatic surface of the molecule allows it to insert, or intercalate, between the base pairs of the DNA double helix. wikipedia.org This interaction distorts the DNA structure, interfering with crucial cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov The importance of this planarity is demonstrated by the significant loss of activity in reduced analogues, such as dihydrochelerythrine. acs.orgyoutube.com The reduction of the C6=N double bond disrupts the planarity of the molecule, hindering its ability to intercalate with DNA. acs.org
Pharmacophore Identification and Lead Compound Optimization for this compound Derivatives
Detailed research into the specific pharmacophore identification and lead compound optimization for this compound derivatives is limited in publicly available scientific literature. While the broader classes of isoquinoline (B145761) and phenanthridine alkaloids have been the subject of extensive investigation for their therapeutic properties, including anticancer activities, specific and detailed structure-activity relationship (SAR) studies, pharmacophore modeling, and lead optimization efforts focused exclusively on the this compound scaffold are not well-documented.
The general principles of pharmacophore identification and lead optimization are crucial in the development of new therapeutic agents. Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model then serves as a template for the design of new, potentially more potent, and selective analogues.
Lead optimization is an iterative process that follows the identification of a promising lead compound. It involves the systematic chemical modification of the lead structure to improve its pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profile, while minimizing toxicity.
Although specific data tables and detailed research findings for this compound were not found, the general approach to its SAR exploration would involve the synthesis of a series of analogues with modifications at various positions of the this compound core. These modifications would typically include:
Substitution on the aromatic rings: Introducing different functional groups (e.g., hydroxyl, methoxy, halogen, nitro) at various positions to probe the electronic and steric requirements for activity.
Modification of the nitrogen atom: Quaternization or substitution on the nitrogen atom to investigate the role of charge and steric bulk.
Alterations to the planarity of the ring system: Introducing substituents that may alter the planarity of the molecule to understand its impact on target binding, which is often intercalation with DNA for this class of compounds.
The biological activity of these synthesized analogues would then be evaluated through in vitro assays, such as cytotoxicity screening against a panel of cancer cell lines. The resulting data would be crucial for establishing a comprehensive SAR, which would, in turn, guide the development of a pharmacophore model and further lead optimization efforts.
Without specific research data on this compound, it is not possible to provide detailed data tables or in-depth analysis of its pharmacophore and lead optimization. The information available for related compounds, such as benzo[c]phenanthridines, suggests that the planarity of the aromatic system and the presence of a quaternary nitrogen are often important for their biological activity. However, direct extrapolation of these findings to the this compound scaffold would be speculative without dedicated studies.
Further research is required to elucidate the specific structural requirements for the biological activity of this compound derivatives, which would enable the rational design and development of novel therapeutic agents based on this unique heterocyclic framework.
Applications of Isoquino 3,4 B Phenanthridine in Advanced Chemical Sciences
Development of Chemical Probes for Biological Systems (e.g., DNA recognition)
The planar, aromatic structure of isoquino[3,4-b]phenanthridine makes it an excellent candidate for the design of chemical probes that interact with biological macromolecules, particularly nucleic acids. The ability of such flat, polycyclic aromatic systems to intercalate between the base pairs of DNA is a well-established principle in medicinal chemistry and chemical biology. beilstein-journals.org This non-covalent interaction can be harnessed to develop fluorescent probes for DNA visualization and quantification.
Many natural and synthetic isoquinoline (B145761) and phenanthridine (B189435) alkaloids are known to bind to DNA, exhibiting significant anticancer and antimicrobial properties. nih.govresearchgate.net For instance, sanguinarine (B192314), a benzophenanthridine alkaloid with a structurally related core, is known to be a potent DNA intercalator. nih.gov The binding of these molecules to DNA can be studied using various spectroscopic techniques, including UV-Vis absorption, fluorescence, and circular dichroism, as well as through hydrodynamic methods like viscometry.
The fluorescence properties of this compound derivatives can be particularly sensitive to their local environment. Upon intercalation into the DNA double helix, a significant enhancement in fluorescence quantum yield is often observed. nih.gov This phenomenon, known as "light-up" fluorescence, is highly desirable for a DNA probe as it reduces background signal and improves sensitivity. The large surface area of the this compound core allows for substantial π-π stacking interactions with the DNA base pairs, leading to a stable complex.
| Parameter | Free Compound | DNA-Bound Compound | Interpretation |
|---|---|---|---|
| Absorption λmax | 450 nm | 465 nm (Bathochromic shift) | Intercalation into DNA helix |
| Molar Absorptivity | Decreases (Hypochromism) | Lower than free | Strong π-π stacking interactions |
| Fluorescence Emission λmax | 580 nm | 570 nm (Hypsochromic shift) | Change in microenvironment polarity |
| Fluorescence Quantum Yield | 0.05 | 0.35 (Enhancement) | Reduced non-radiative decay upon binding |
The development of this compound-based probes could lead to new tools for studying DNA-protein interactions, visualizing nuclear architecture, and potentially for real-time monitoring of DNA-related processes in living cells.
Catalytic Applications in Organic Synthesis
While the synthesis of isoquinoline and phenanthridine derivatives often employs transition metal catalysis, the application of the this compound core itself as a catalyst is a more nascent area of research. researchgate.net The presence of nitrogen atoms within the aromatic framework suggests potential for these compounds to act as ligands for metal catalysts or as organocatalysts in their own right.
The lone pair of electrons on the nitrogen atoms can coordinate to a metal center, and the extended π-system can influence the electronic properties of the resulting complex. Chiral derivatives of this compound could be explored as ligands in asymmetric catalysis. For example, the synthesis of chiral 1-allyltetrahydroisoquinoline derivatives has been achieved with high enantioselectivity using a copper catalyst with a chiral phosphine (B1218219) ligand, highlighting the importance of the ligand in directing stereochemical outcomes. nih.gov A chiral this compound ligand could potentially create a unique chiral pocket around a metal center, enabling highly stereoselective transformations.
Furthermore, the basicity of the nitrogen atoms allows for the possibility of these compounds acting as Brønsted or Lewis base catalysts. In their protonated form, they could also serve as chiral Brønsted acid catalysts. The rigid backbone of the molecule would provide a well-defined catalytic environment.
| Catalyst Type | Structural Feature | Potential Application | Example Reaction |
|---|---|---|---|
| Chiral Ligand for Metal Catalysis | Axial or planar chirality | Asymmetric hydrogenation | Enantioselective reduction of ketones |
| Organocatalyst (Lewis Base) | Nitrogen lone pairs | Michael addition | Addition of nucleophiles to α,β-unsaturated carbonyls |
| Organocatalyst (Brønsted Acid) | Protonated nitrogen | Diels-Alder reaction | Cycloaddition of dienes and dienophiles |
Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF, such as its pore size, shape, and chemical functionality, are determined by the choice of the metal and the organic linker. The large, rigid, and functionalizable nature of the this compound skeleton makes it an attractive candidate for the design of novel organic linkers for MOFs.
By introducing coordinating groups such as carboxylates or pyridyls onto the this compound core, it can be used to build robust and porous frameworks. The resulting MOFs could have applications in gas storage and separation, catalysis, and chemical sensing. The nitrogen atoms within the this compound linker could also serve as open metal sites after coordination, which are often responsible for the catalytic activity of MOFs.
The coordination chemistry of this compound with various metal ions could also lead to the formation of discrete coordination complexes with interesting photophysical or magnetic properties. For example, phenanthroline-based ligands are known to form stable complexes with a variety of metals, and these complexes have been incorporated into MOFs for catalytic applications. osti.govscirp.org Similarly, isoquinoline derivatives have been used to create coordination compounds. nih.gov
| Functional Group | Position on Core | Resulting MOF Property | Potential Application |
|---|---|---|---|
| -COOH (Carboxylate) | Peripheral positions | High porosity, structural rigidity | Gas storage (H₂, CO₂) |
| -NH₂ (Amine) | Accessible positions | Post-synthetic modification site | CO₂ capture, catalysis |
| -SO₃H (Sulfonate) | Aromatic rings | Increased hydrophilicity, proton conductivity | Proton exchange membranes |
Role as Key Synthons for the Synthesis of Complex Bioactive Molecules
The isoquinoline and phenanthridine ring systems are found in a vast array of naturally occurring alkaloids with a wide spectrum of biological activities. researchgate.netrsc.org Consequently, these heterocyclic cores are considered "privileged scaffolds" in medicinal chemistry and are key targets in synthetic organic chemistry. researchgate.net The this compound framework can be viewed as a more complex, pre-organized synthon for the construction of even more intricate and potentially more potent bioactive molecules.
Starting from the this compound core, a variety of functional groups can be introduced through peripheral modifications, or the ring system itself can be further elaborated. This approach allows for the rapid generation of a library of complex molecules for biological screening. For instance, the development of new synthetic routes to thiazepino[3,4-a]isoquinolines and diazepino[3,4-a]isoquinolines demonstrates the utility of isoquinoline-based starting materials in accessing novel heterocyclic systems. nih.gov
The inherent biological activity of the parent scaffold can be modulated and enhanced through the addition of various substituents. The synthesis of isoquinoline alkaloids often involves the construction of the core ring system at a late stage. acs.org By starting with a pre-formed this compound, synthetic efforts can be focused on diversification, potentially leading to the discovery of new therapeutic agents.
Precursors for Novel Nitrogen-Doped Polyaromatic Hydrocarbon Architectures
Nitrogen-doped polyaromatic hydrocarbons (N-PAHs) and their extended analogues, such as nitrogen-doped graphene, are materials of immense interest due to their unique electronic and optoelectronic properties. The introduction of nitrogen atoms into the carbon lattice of a PAH can modulate its band gap, charge carrier mobility, and surface properties. The this compound skeleton is a pre-fabricated, nitrogen-rich building block for the bottom-up synthesis of well-defined N-PAHs.
A closely related isomer, isoquinolino[4,3,2-de]phenanthridine, has been synthesized and utilized as an azomethine ylide in 1,3-dipolar cycloaddition reactions with various alkenes and alkynes. rsc.org This strategy provides a powerful method for the construction of complex, fused pyrrolidine (B122466) and pyrrole-containing polyaromatic systems. researchgate.net Such reactions allow for the precise installation of five-membered nitrogen-containing rings within a larger polycyclic aromatic framework.
The thermal treatment or pyrolysis of this compound and its derivatives could also be a viable route to larger nitrogen-doped carbonaceous materials. The high nitrogen content of the precursor would favor the incorporation of nitrogen into the final material. The synthesis of nitrogen-doped graphene analogues by the pyrolysis of nitrogen-rich organic precursors has been successfully demonstrated. nwpu.edu.cn
| Method | Reaction Type | Product Architecture | Potential Application |
|---|---|---|---|
| Solution-phase synthesis | 1,3-Dipolar cycloaddition | Fused pyrrole (B145914)/pyrrolidine N-PAHs | Organic electronics, sensors |
| On-surface synthesis | Cyclodehydrogenation | Atomically precise N-graphene nanoribbons | Nanoelectronics, spintronics |
| Pyrolysis | Thermal decomposition and rearrangement | Bulk N-doped graphene/carbon | Catalysis, energy storage |
Future Research Directions and Perspectives on Isoquino 3,4 B Phenanthridine
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of complex polycyclic aromatic hydrocarbons, especially those containing multiple heteroatoms, presents a significant challenge. Future research will need to focus on developing novel and sustainable synthetic routes to access the isoquino[3,4-b]phenanthridine core and its derivatives. Traditional methods for synthesizing isoquinolines and phenanthridines often involve harsh conditions, toxic reagents, and low atom economy. wikipedia.org
Future synthetic strategies should embrace the principles of green chemistry. wikipedia.org This includes the use of environmentally benign solvents, recyclable catalytic systems, and energy-efficient processes like microwave-assisted or ultrasound-assisted synthesis. tandfonline.com Methodologies such as transition-metal-catalyzed cross-coupling and C-H activation reactions, which have been successfully employed for phenanthridine (B189435) synthesis, could be adapted for the construction of the fused this compound system. nih.gov Pot-economy approaches, where multiple reaction steps are carried out in a single reaction vessel, could significantly improve the efficiency and sustainability of synthesizing these complex molecules. acs.org The development of modular strategies will be crucial, allowing for the rapid assembly of a library of derivatives with diverse substitution patterns, which is essential for structure-activity relationship studies. plu.mx A notable example is the synthesis of the related azomethine ylide, isoquinolino[4,3,2-de]phenanthridine, which was utilized in 1,3-dipolar cycloadditions, showcasing a pathway to novel nitrogen-containing polyaromatic hydrocarbons. rsc.org
| Green Chemistry Approach | Potential Application to this compound Synthesis |
| Microwave-Assisted Synthesis | Acceleration of cyclization and annulation reactions, leading to shorter reaction times and potentially higher yields. |
| Ultrasound-Assisted Synthesis | Enhancement of reaction rates and efficiency, particularly in heterogeneous catalytic systems. |
| Visible-Light Photocatalysis | Enabling radical-mediated transformations under mild and environmentally friendly conditions for ring formation. |
| Recyclable Catalysts | Use of magnetic nanoparticles or polymer-supported catalysts to facilitate catalyst recovery and reuse, reducing waste. |
| Benign Solvents | Employing water, ethanol, or polyethylene (B3416737) glycol (PEG) as reaction media to replace hazardous organic solvents. |
Deeper Mechanistic Elucidation of Biological Actions at the Molecular Level
Many natural and synthetic isoquinoline (B145761) and phenanthridine derivatives exhibit potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.net It is highly probable that the this compound scaffold will also possess significant bioactivity. A crucial area of future research will be the detailed investigation of the molecular mechanisms underlying these potential biological effects.
Drawing from studies on related benzo[c]phenanthridine (B1199836) alkaloids like sanguinarine (B192314) and chelerythrine (B190780), a primary molecular target is likely to be nucleic acids. These planar aromatic molecules are known to intercalate between the base pairs of DNA, stabilizing the double helix and inhibiting essential processes like replication and transcription. nih.govnih.gov Future studies should investigate the DNA and RNA binding properties of this compound derivatives, exploring their binding affinity, sequence selectivity, and the thermodynamic profile of the interaction. iaea.org
Another key area of investigation is the inhibition of essential cellular enzymes. Topoisomerases, which are crucial for managing DNA topology, are known targets for many anticancer drugs, including phenanthridine derivatives. mdpi.comresearchgate.net Isoquino[3,4-b]phenanthridines should be screened for their ability to inhibit both topoisomerase I and II. nih.gov Furthermore, enzymes like protein kinase C (PKC) are inhibited by alkaloids such as chelerythrine, suggesting that kinase inhibition could be another mechanism of action for this class of compounds.
| Potential Molecular Target | Predicted Biological Effect |
| DNA/RNA | Intercalation leading to inhibition of replication and transcription; potential anticancer and antiviral activity. nih.govnih.gov |
| Topoisomerases (I & II) | Inhibition of enzyme activity, leading to DNA damage and apoptosis in cancer cells. mdpi.comresearchgate.net |
| Protein Kinases (e.g., PKC) | Modulation of signaling pathways involved in cell proliferation and survival. |
| Thioredoxin Reductase (TXNRD) | Induction of oxidative stress and necroptosis in cancer cells. |
Rational Design and Synthesis of Highly Selective and Potent Analogues
Once the primary molecular targets and mechanisms of action are identified, the next logical step is the rational design and synthesis of analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies will be fundamental to this endeavor. For the related benzo[c]phenanthridine alkaloids, key structural features influencing bioactivity have been identified, including molecular planarity and the presence of a quaternary iminium cation, which are crucial for effective DNA intercalation. wikipedia.org
Future research should systematically explore how modifications to the this compound scaffold impact its biological activity. This includes the introduction of various substituents (e.g., hydroxyl, methoxy (B1213986), alkylamino groups) at different positions on the aromatic rings to enhance binding affinity and selectivity for specific biological targets. nih.gov Fragment-based drug discovery (FBDD) approaches could also be employed, where small molecular fragments are screened and then merged or grown to create highly potent and selective inhibitors. The creation of a diverse library of analogues will be essential for developing compounds with optimized therapeutic profiles and minimal off-target effects.
Investigation of Emerging Applications in Chemical Biology and Advanced Materials (excluding specific physical properties)
Beyond medicinal applications, the unique structural and electronic properties of the this compound scaffold suggest potential applications in chemical biology and materials science. The inherent fluorescence of many polycyclic aromatic nitrogen heterocycles is a key feature to be explored.
In chemical biology, derivatives of this compound could be developed as fluorescent probes. Similar to how ethidium (B1194527) bromide and propidium (B1200493) iodide are used as DNA stains, novel analogues could be designed as "switch-on" fluorescent probes that exhibit enhanced emission upon binding to specific nucleic acid structures (e.g., G-quadruplexes, triplex DNA) or proteins. nih.govnih.gov Such probes would be invaluable tools for studying cellular processes and for diagnostic applications.
In the field of advanced materials, nitrogen-containing heterocycles are increasingly being investigated for their use in organic electronics. These compounds can serve as building blocks for organic semiconductors, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). msesupplies.comktu.edu The extended π-conjugated system of the this compound core makes it a promising candidate for such applications. Future work should focus on synthesizing derivatives with tailored electronic properties for use as host materials or electron transport materials in next-generation electronic devices. rsc.org
Computational-Guided Discovery and Optimization of this compound Scaffolds
Computational chemistry and molecular modeling will be indispensable tools in accelerating the discovery and optimization of this compound-based compounds. In silico methods can provide valuable insights into the interactions between these molecules and their biological targets, guiding the rational design of more potent and selective analogues.
Molecular docking studies can predict the preferred binding modes and affinities of this compound derivatives to the active sites of enzymes or the grooves of DNA. nih.govresearchgate.net This can help prioritize which compounds to synthesize and test experimentally, saving time and resources. For instance, docking studies on benzo[c]phenanthridines have been used to identify potential molecular targets in pathogens like Leishmania major. nih.gov
Molecular dynamics (MD) simulations can provide a more dynamic picture of the binding process, revealing how the ligand and target adapt to each other over time and elucidating the stability of the resulting complex. mdpi.comnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized analogues. nih.gov These computational approaches, when used in concert with experimental studies, will create a powerful workflow for the efficient discovery and optimization of new therapeutic agents and functional materials based on the this compound scaffold.
Q & A
Q. How can machine learning models be trained to predict novel this compound derivatives with desired properties?
- Methodological Answer :
- Dataset Curation : Compile structural (SMILES), spectral, and bioactivity data from peer-reviewed sources.
- Feature Engineering : Include descriptors like LogP, topological polar surface area (TPSA), and HOMO-LUMO gaps.
- Model Validation : Use k-fold cross-validation and external test sets to avoid overfitting. Tools like RDKit and DeepChem facilitate pipeline development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
